Ethyl 2-amino-5-methylthiazole-4-carboxylate
Overview
Description
Ethyl 2-amino-5-methylthiazole-4-carboxylate is a derivative of the thiazole group . It is a substantial compound that has been synthesized using readily available materials .
Synthesis Analysis
This compound has been modified and synthesized using readily available materials . The structures of synthesized derivatives were confirmed by IR, 1H NMR, 13C NMR, and mass spectral techniques .Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-5-methylthiazole-4-carboxylate was confirmed by various techniques such as IR, 1H NMR, 13C NMR, and mass spectral techniques .Chemical Reactions Analysis
The compound has been modified and synthesized using readily available materials . The newly prepared compounds were studied for their antimicrobial activities against strains of bacteria and fungi .Scientific Research Applications
Antimicrobial Research
- Field : This compound is used in the field of medicinal chemistry, specifically in antimicrobial research .
- Application : It is utilized as a starting material for the synthesis of a range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
- Method : Compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined .
- Results : The synthesized compounds showed good MIC values. Among all the synthesized compounds, some showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa at MIC 250 µg/mL and 375 µg/mL respectively .
Biological Study of Carboxamides
- Field : This compound is used in the field of chemical crystallography, specifically in the biological study of carboxamides .
- Application : It is used in the synthesis of novel thiazolylcarboxamide derivatives .
- Method : The derivatives were synthesized by the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with four substituted carbonyl chlorides at 0 °C in excellent yield .
- Results : All the synthesized compounds were screened against various bacterial and fungal species for antibacterial and antifungal activity .
Green Chemistry
- Field : This compound is used in the field of green chemistry .
- Application : It is used in the efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates .
- Method : Under mild reaction conditions, some of the products with alkyl group on the 2-amino group or with various groups on 2-substituted phenyl ring were obtained in good yields from ethyl acetoacetate, N-bromosuccinimide, thiourea, or its N-substituted derivatives in an efficient way instead of the traditional two-step reaction .
- Results : The synthesized compounds showed good yields for the substrates including N-alkyl-substituted thioureas and some of the N-aryl thioureas bearing both electron-donating groups or electron-withdraw-ing groups on the phenyl ring .
Synthesis of Schiff Bases
- Field : This compound is used in the field of medicinal chemistry, specifically in the synthesis of Schiff bases .
- Application : It is used in the synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases .
- Method : The Schiff bases were synthesized by reacting ethyl 2-amino-5-methylthiazole-4-carboxylate with various aldehydes .
- Results : The synthesized compounds showed moderate to significant antibacterial and antifungal potential .
Synthesis of Imidazo[2,1-b]thiazoles
- Field : This compound is used in the field of medicinal chemistry, specifically in the synthesis of Imidazo[2,1-b]thiazoles .
- Application : It is used in the microwave-assisted green synthesis of new imidazo[2,1-b]thiazoles .
- Method : The synthesis involves the reaction of ethyl 2-amino-5-methylthiazole-4-carboxylate with various reagents under microwave irradiation .
- Results : The synthesized compounds were obtained in good yields and showed promising biological activities .
Synthesis of 2,3-Dihydro-1,3-thiazole-5-carboxylate
- Field : This compound is used in the field of organic chemistry, specifically in the synthesis of 2,3-dihydro-1,3-thiazole-5-carboxylate .
- Application : It is used in the synthesis of 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate .
- Method : The synthesis involves the reaction of ethyl 2-amino-5-methylthiazole-4-carboxylate with ethyl acetate .
- Results : The synthesized compound was obtained as yellow cubic crystals with a melting point of 63–64 °C .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGUPAFUVGHOQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-methylthiazole-4-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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